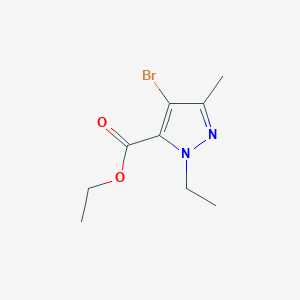

Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Overview

Description

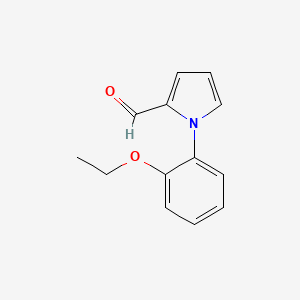

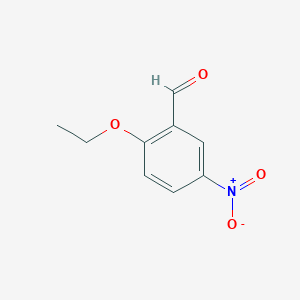

Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound. It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The IUPAC name of this compound is ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate . The molecular weight of this compound is 233.06 .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Another method involves a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can be represented by the InChI code: 1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3, (H,9,10) .Chemical Reactions Analysis

Pyrazole derivatives, including Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, can undergo various chemical reactions. For instance, 4-Bromopyrazole, a related compound, can undergo cyanation in the presence of palladium catalysts . It is also reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a solid at room temperature . It has a melting point of 103-104 degrees Celsius . The compound is stable under normal conditions .Scientific Research Applications

- Antimicrobial Agents : Researchers have explored the antimicrobial potential of this compound. Its structural features make it a candidate for developing novel antibiotics or antifungal drugs .

- Anti-Tubercular Activity : Derivatives of this compound have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains. Such investigations contribute to the development of new treatments for tuberculosis .

- Hexacoordinate Complexes : 4-Bromopyrazole can serve as a starting material for synthesizing hexacoordinate complexes. These complexes find applications in catalysis, materials science, and coordination chemistry .

- Building Block : Researchers use 4-bromopyrazole as a building block in the synthesis of more complex molecules. Its bromine substituent allows for further functionalization and modification .

- 1,4’-Bipyrazoles : The compound has been employed in the preparation of 1,4’-bipyrazoles, which have diverse applications in materials science, supramolecular chemistry, and ligand design .

- Chemical Sourcing : Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is available for custom synthesis and bulk manufacturing. Researchers can source it for specific projects or applications .

- Unique Chemical Collection : Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of unique chemicals. While analytical data may not be available, it remains a valuable resource for exploratory studies .

Medicinal Chemistry and Drug Development

Coordination Chemistry

Chemical Synthesis

Organic Synthesis

Custom Synthesis and Bulk Manufacturing

Early Discovery Research

Safety and Hazards

properties

IUPAC Name |

ethyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-12-8(9(13)14-5-2)7(10)6(3)11-12/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNWAHLPORJQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Ethoxyphenyl)thio]acetic acid](/img/structure/B3021142.png)